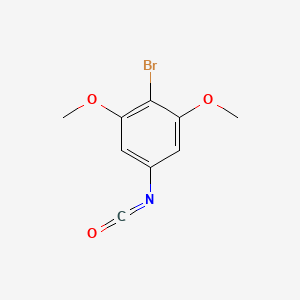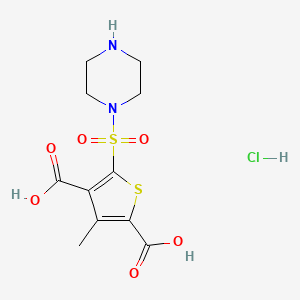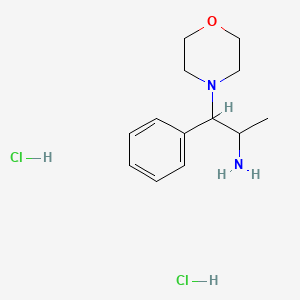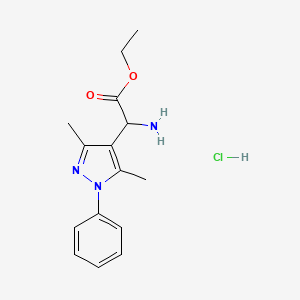![molecular formula C15H25Cl2N3O B6142504 2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride CAS No. 1052540-45-0](/img/structure/B6142504.png)
2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride is a synthetic compound with multiple functional groups, including a piperazine ring and a ketone group. It is primarily known for its applications in scientific research, especially in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride typically involves the reaction of 3-methylbenzylpiperazine with methylamine, followed by the addition of ethanone to form the ketone group. The reaction is carried out under controlled temperatures and pH to ensure the formation of the desired product.
Industrial Production Methods: : For industrial-scale production, the compound is synthesized in large reactors with precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are used to ensure high purity of the final product.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the methylamino group is oxidized to form corresponding oxides.
Reduction: : Reduction can convert the ketone group to a hydroxyl group, resulting in different derivatives.
Substitution: : The aromatic ring of the 3-methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Conditions: : Catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation leads to oxides and corresponding acids.
Reduction results in alcohol derivatives.
Substitution creates various substituted aromatic compounds.
Scientific Research Applications
This compound has broad applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, especially in targeting neurological pathways.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : Primarily interacts with neurotransmitter receptors and enzymes.
Pathways Involved: : Modulates signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Compared to other similar compounds like 1-(4-chlorophenyl)piperazine or 1-(3-trifluoromethylphenyl)piperazine, 2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride stands out due to:
Unique Functional Groups: : The combination of a methylamino group and a 3-methylphenyl group provides unique reactivity.
Target Specificity: : Exhibits different binding affinities and specificity for biological targets.
List of Similar Compounds
1-(4-chlorophenyl)piperazine
1-(3-trifluoromethylphenyl)piperazine
4-benzylpiperidine
This makes this compound a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(methylamino)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-13-4-3-5-14(10-13)12-17-6-8-18(9-7-17)15(19)11-16-2;;/h3-5,10,16H,6-9,11-12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCCLJMAAYNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)
![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B6142432.png)



![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)
![6-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B6142465.png)
![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)

![2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)



![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)
